Fmoc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione Fmoc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC13319193
InChI: InChI=1S/C27H23N3O6/c31-24(32)15-30-23-12-6-5-11-21(23)25(33)29(27(30)35)14-13-28-26(34)36-16-22-19-9-3-1-7-17(19)18-8-2-4-10-20(18)22/h1-12,22H,13-16H2,(H,28,34)(H,31,32)
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN4C(=O)C5=CC=CC=C5N(C4=O)CC(=O)O
Molecular Formula: C27H23N3O6
Molecular Weight: 485.5 g/mol

Fmoc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione

CAS No.:

Cat. No.: VC13319193

Molecular Formula: C27H23N3O6

Molecular Weight: 485.5 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-3-(2-aminoethyl)-1-carboxymethylquinazoline-2,4-dione -

Specification

Molecular Formula C27H23N3O6
Molecular Weight 485.5 g/mol
IUPAC Name 2-[3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-2,4-dioxoquinazolin-1-yl]acetic acid
Standard InChI InChI=1S/C27H23N3O6/c31-24(32)15-30-23-12-6-5-11-21(23)25(33)29(27(30)35)14-13-28-26(34)36-16-22-19-9-3-1-7-17(19)18-8-2-4-10-20(18)22/h1-12,22H,13-16H2,(H,28,34)(H,31,32)
Standard InChI Key BCNZZFWCWNNOMB-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN4C(=O)C5=CC=CC=C5N(C4=O)CC(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCN4C(=O)C5=CC=CC=C5N(C4=O)CC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a quinazoline-2,4-dione scaffold substituted at the 1-position with a carboxymethyl group and at the 3-position with a 2-aminoethyl side chain protected by an Fmoc group. The quinazoline core contributes aromatic stability and hydrogen-bonding motifs, while the Fmoc group provides orthogonal protection for amine functionalities during synthetic processes . The IUPAC name, 2-[3-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyl]-2,4-dioxoquinazolin-1-yl]acetic acid, underscores its structural complexity.

Physicochemical Characteristics

Key properties include:

PropertyValueSource
Density1.383±0.06g/cm31.383 \pm 0.06 \, \text{g/cm}^3
pKa3.89±0.103.89 \pm 0.10
Storage Temperature05C0{-}5^\circ \text{C}
SolubilityLimited in polar solvents

The low pKa of the carboxylic acid group (3.89\sim 3.89) enhances its solubility in basic aqueous solutions, facilitating its use in solid-phase synthesis . The Fmoc group’s hydrophobicity necessitates the use of aprotic solvents like dimethylformamide (DMF) during peptide coupling reactions .

Synthesis and Functionalization

Solid-Phase Synthesis Strategies

The compound’s synthesis leverages 2-chlorotrityl chloride (2-CTC) resin, a reusable solid support that temporarily protects carboxylic acids during alkylation steps . This approach, validated for hindered alpha-amino acids like Fmoc-Thr(tBu)-OH, ensures high yields (>85%>85\%) and purity (>95%>95\%) while preventing racemization . Critical steps include:

  • Resin Loading: The carboxylic acid group of the quinazoline derivative is anchored to the 2-CTC resin via esterification in anhydrous dichloromethane (DCM) with N,NN,N-diisopropylethylamine (DIEA) as a base .

  • Fmoc Deprotection: Piperidine (20% in DMF) removes the Fmoc group, exposing the amine for subsequent methylation .

  • Methylation: Dimethyl sulfate or methyl iodide introduces the methyl group to the amine, with the 2-CTC resin stabilizing the intermediate .

  • Cleavage: Mild acidic conditions (1% trifluoroacetic acid) release the final product while preserving side-chain protections .

Comparative Alkylation Methods

Studies comparing dimethyl sulfate and methyl iodide reveal nuanced trade-offs:

  • Dimethyl Sulfate: Higher reactivity but requires stringent temperature control (05C0{-}5^\circ \text{C}) to avoid sulfonation byproducts .

  • Methyl Iodide: Slower kinetics but offers better selectivity for secondary amines, particularly in sterically hindered environments .

Applications in Biomedical Research

Peptide Synthesis

As a temporary protective group, the Fmoc moiety enables sequential peptide bond formation in solid-phase synthesis. Its orthogonality to tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups allows for complex peptide architectures . For example, in synthesizing integrin inhibitors, the compound’s quinazoline core facilitates β-sheet stabilization, critical for mimicking natural ligand conformations .

Drug Development

The quinazoline-2,4-dione scaffold is a privileged structure in medicinal chemistry, appearing in kinase inhibitors and anticancer agents. Substituents like the carboxymethyl group enhance water solubility, while the 2-aminoethyl side chain serves as a handle for conjugating targeting moieties . Preclinical studies highlight its role in blocking tumor angiogenesis by inhibiting vascular endothelial growth factor receptor-2 (VEGFR-2) .

Bioconjugation and Imaging

In targeted drug delivery systems, the compound links therapeutic payloads to antibodies or nanoparticles via its carboxylic acid group. For instance, conjugates with trastuzumab (anti-HER2) show enhanced specificity for breast cancer cells . Additionally, its incorporation into fluorescent probes enables real-time tracking of cellular uptake mechanisms, as demonstrated in studies visualizing endosomal escape pathways.

Future Directions and Challenges

Scalability of Synthesis

While the 2-CTC resin method is efficient for research-scale production (<100g<100 \, \text{g}), transitioning to continuous flow systems could address batch variability in industrial settings . Challenges include resin fouling and cost-benefit analysis of resin reuse cycles.

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